molecular formula C9H9BrN4O3 B3045000 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- CAS No. 101072-01-9

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-

Cat. No.: B3045000
CAS No.: 101072-01-9
M. Wt: 301.1 g/mol
InChI Key: KWVAIJKGSCETHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- is a brominated xanthine derivative characterized by a purine-dione core structure. The 8-bromo substitution and 7-(2-oxopropyl) side chain are critical to its chemical and biological properties. Key features include:

  • Core structure: A purine ring with ketone groups at positions 2 and 4.
  • Substituents: Bromine at position 8, a methyl group at position 3, and a 2-oxopropyl group at position 5.
  • Functional groups: The 2-oxopropyl moiety introduces a reactive ketone, which may influence solubility and interactions with biological targets.

Properties

IUPAC Name

8-bromo-3-methyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h3H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAIJKGSCETHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353459
Record name 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101072-01-9
Record name 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- at different dosages in animal models are not well studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable.

Transport and Distribution

The transport and distribution of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- within cells and tissues are not well studied. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking.

Biological Activity

1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-, commonly referred to as 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, is a synthetic derivative of xanthine. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications.

  • Molecular Formula : C6H5BrN4O2
  • Molecular Weight : 245.04 g/mol
  • CAS Number : 93703-24-3
  • Melting Point : 300°C

Synthesis

The synthesis of 8-bromo-3-methyl-1H-purine involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. Controlled temperatures are essential to ensure selective bromination at the 8th position. The compound can be purified through crystallization or chromatography techniques .

The biological activity of this compound primarily arises from its interaction with purinergic receptors and enzymes involved in purine metabolism. The presence of the bromine atom at the 8th position and the methyl group at the 3rd position significantly influence its binding affinity and specificity to these targets. This interaction can modulate various biochemical pathways related to cellular signaling and metabolism .

Study on Antifungal Activity

A study published in Agronomy assessed the antifungal activity of methylxanthines against grapevine trunk diseases. Although not directly testing 8-bromo derivatives, it highlighted that bromo-caffeine exhibited superior antifungal behavior compared to caffeine itself. This indicates that halogenated purines may enhance biological activity against fungal pathogens .

CompoundEC50 (µg/mL)Pathogen
Bromo-Caffeine490D. viticola
Iodo-Caffeine425D. seriata
Non-complexed Caffeine~1300Various

Applications in Medicinal Chemistry

8-Bromo-3-methyl-1H-purine serves as a valuable building block in medicinal chemistry for synthesizing pharmaceutical compounds targeting purinergic receptors. Its derivatives are being explored for their potential to treat various diseases by modulating purinergic signaling pathways .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. It is structurally related to xanthine derivatives, which are known for their roles as enzyme inhibitors.

Case Study: Inhibition of Phosphodiesterases (PDEs)

  • Objective : To evaluate the inhibitory effects of 8-bromo-3-methyl-7-(2-oxopropyl)-1H-purine-2,6-dione on various phosphodiesterase enzymes.
  • Findings : The compound demonstrated significant inhibition of PDE4 and PDE5, suggesting its potential use in treating conditions like asthma and erectile dysfunction due to its ability to increase cyclic nucleotide levels in cells .

Anticancer Research

Research indicates that purine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
  • Results : The compound showed a dose-dependent cytotoxic effect on HeLa and MCF-7 cell lines, indicating its potential as an anticancer agent .

Neurological Studies

The compound's interaction with adenosine receptors has been explored for its neuroprotective effects.

Case Study: Neuroprotection in Ischemic Models

  • Objective : To investigate the neuroprotective effects of the compound in models of ischemic stroke.
  • Outcomes : Administration of the compound resulted in reduced neuronal death and improved functional recovery in rodent models of stroke .

Data Tables

Application AreaMechanism of ActionObservations/Results
Medicinal ChemistryPDE InhibitionSignificant inhibition observed in PDE4 and PDE5
Anticancer ResearchInduction of ApoptosisDose-dependent cytotoxicity on HeLa and MCF-7
Neurological StudiesAdenosine Receptor ModulationNeuroprotection observed in ischemic stroke models

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The 7-position substituent significantly impacts physical and chemical properties. Below is a comparison with similar compounds:

Compound Name (CAS) 7-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
8-Bromo-7-(3-bromopropyl)- (115415-42-4) 3-Bromopropyl C₉H₁₀Br₂N₄O₂ 366.009 N/A
8-Bromo-7-propyl- (101071-97-0) Propyl C₉H₁₁BrN₄O₂ 287.11 189–190
8-Bromo-7-(phenylmethyl)- (93703-26-5) Benzyl C₁₃H₁₁BrN₄O₂ 335.16 N/A
8-Bromo-7-(2-oxopropyl)- (Target) 2-Oxopropyl C₉H₁₀BrN₄O₃ 301.11 (calculated) N/A N/A

Key Observations :

  • The 3-bromopropyl analog (115415-42-4) has a higher molecular weight due to two bromine atoms, likely increasing hydrophobicity .
  • The propyl analog (101071-97-0) exhibits a sharp melting point (189–190°C), suggesting higher crystallinity compared to bulkier substituents .
  • The target compound’s 2-oxopropyl group introduces a ketone, which may improve solubility and serve as a reactive site for further derivatization.
Substituent Variations at Position 8

Bromine at position 8 is a common feature in kinase inhibitors and enzyme modulators. For example:

  • 8-Bromo-7-(3-phenoxypropyl)- (F9 in ): This compound acts as a myeloperoxidase (MPO) inhibitor, with the 8-bromo group critical for binding near Glu102 in MPO’s active site .
  • 8-Bromo-3-methyl-7-(1-methylethyl)- (123980-53-0) : Marketed at $380/50 mg, this compound’s isopropyl group may enhance steric hindrance, affecting target selectivity .

Physical and Chemical Properties

Melting Points and Stability
  • The 7-propyl analog (101071-97-0) melts at 189–190°C, while the 7-benzyl derivative () melts at 164°C . Lower melting points in benzyl-substituted compounds may reflect reduced crystallinity due to aromatic bulk.
  • Bromine’s electronegativity likely stabilizes the purine ring, increasing thermal stability in all analogs.
Reactivity
  • The 8-bromo group is susceptible to nucleophilic substitution (e.g., Suzuki coupling), enabling diversification into aryl or alkyl derivatives .
  • The 2-oxopropyl ketone in the target compound could undergo condensation reactions or serve as a hydrogen-bond acceptor in biological systems.
Kinase and Enzyme Inhibition
  • The 8-bromo and 7-oxoalkyl groups may enhance binding to ATP pockets .
  • F9 () : Inhibits MPO with an IC₅₀ of ~1 µM, highlighting the importance of bromine and flexible 7-substituents for enzyme interaction .
Commercial Availability
  • Brominated purine-diones are often高价; for example, Santa Cruz Biotechnology lists analogs at $380/50 mg . Limited commercial data for the target compound suggests it may require custom synthesis.

Q & A

Q. What synthetic strategies are recommended for preparing 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-1H-purine-2,6-dione, and how do functional groups influence reaction pathways?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or alkylation of xanthine derivatives. For example, bromination at the 8-position is achieved using bromine or N-bromosuccinimide under controlled pH to avoid over-bromination . The 7-(2-oxopropyl) group is introduced via alkylation with α,β-unsaturated ketones, leveraging the nucleophilic character of the xanthine nitrogen. Functional group compatibility requires careful protection of reactive sites (e.g., using trimethylsilyl groups) to prevent side reactions. Structural confirmation involves ¹H/¹³C NMR and mass spectrometry, with attention to resolving tautomeric equilibria in the purine ring .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for the 8-bromo substituent (downfield shift ~8.2 ppm for aromatic protons) and the 2-oxopropyl group (distinct methylene and carbonyl signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂BrN₄O₃ requires [M+H]⁺ at 323.0056) .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry, particularly for the 7-substituent .
  • HPLC-PDA : Quantifies purity (>95%) and detects impurities from incomplete alkylation or bromination .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what parameters are most informative?

Methodological Answer: Virtual screening using platforms like Chemicalize.org (based on ChemAxon) evaluates drug-likeness via parameters such as:

  • Lipophilicity (LogP) : Optimal range -0.5 to +5.0 for CNS penetration .
  • Topological Polar Surface Area (TPSA) : Values <90 Ų suggest blood-brain barrier permeability .
  • Molecular Docking : Simulate binding to adenosine receptors (A₁/A₂A) using AutoDock Vina, focusing on bromine’s steric effects and the 2-oxopropyl group’s hydrogen-bonding potential . Validate predictions with in vitro cAMP assays in HEK293 cells expressing human receptors .

Q. How do structural modifications at the 7- and 8-positions affect adenosine receptor subtype selectivity?

Methodological Answer:

  • 8-Bromo Substitution : Enhances A₂A receptor antagonism by sterically blocking the orthosteric site, as shown in haloperidol-induced catalepsy models (IC₅₀ ~50 nM) .
  • 7-(2-Oxopropyl) Group : Modulates solubility and pharmacokinetics; compare with 7-(2-hydroxypropyl) derivatives (e.g., dyphylline) to assess metabolic stability via liver microsome assays .
  • Comparative Studies : Use radioligand binding assays (³H-ZM241385 for A₂A, ³H-DPCPX for A₁) to quantify subtype affinity ratios .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life and brain penetration via LC-MS/MS in rodents. Low bioavailability (e.g., <20%) may explain efficacy gaps .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect oxidative metabolites (e.g., 7-(2-carboxypropyl) derivatives) that alter receptor interactions .
  • Dose-Response Optimization : Conduct staggered dosing in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) to balance efficacy and toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported LogP values for this compound?

Methodological Answer:

  • Experimental Validation : Use shake-flask or HPLC-derived LogP measurements under standardized conditions (pH 7.4, 25°C) .
  • Computational Calibration : Compare predicted LogP from multiple software (e.g., ChemAxon, ACD/Labs) to identify algorithmic biases. For example, discrepancies >1 unit may arise from inadequate parameterization of bromine’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Reactant of Route 2
Reactant of Route 2
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.